(3-Hexadecanoyloxy-2-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine is an asymmetrical phosphatidylcholine. It contains a palmitic acid (16:0) at the sn-1 position and a myristic acid (14:0) at the sn-2 position . This compound is commonly used in the generation of micelles, liposomes, and other types of artificial membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with palmitic acid and myristic acid. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct positioning of the fatty acids on the glycerol backbone .
Industrial Production Methods
Industrial production methods for this compound involve large-scale esterification processes. These methods are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Hydrolysis: This reaction breaks down the compound into its constituent fatty acids and glycerophosphocholine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and water or acids for hydrolysis. The conditions vary depending on the desired reaction, with temperature and pH being critical factors .
Major Products Formed
The major products formed from these reactions include oxidized phospholipids and free fatty acids, which have various biological and industrial applications .
Scientific Research Applications
1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it influences membrane fluidity and permeability. It interacts with various molecular targets, including membrane proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine: A positional isomer with myristic acid at the sn-1 position and palmitic acid at the sn-2 position.
1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine: An oxidatively fragmented phospholipid used in studies of atherosclerosis.
Uniqueness
1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct biophysical properties to the membranes it forms. This makes it particularly useful in the study of membrane dynamics and the development of drug delivery systems .
Properties
Molecular Formula |
C38H76NO8P |
---|---|
Molecular Weight |
706.0 g/mol |
IUPAC Name |
(3-hexadecanoyloxy-2-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-19-21-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-23-20-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3 |
InChI Key |
UIXXHROAQSBBOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
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